molecular formula C25H26N2O4S B4768313 N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide

N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide

Cat. No. B4768313
M. Wt: 450.6 g/mol
InChI Key: ZQDPEYUTWOPCDJ-UHFFFAOYSA-N
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Description

N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide, also known as MOR-09111, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thienylbenzamides and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide is not fully understood, but it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory mediators. N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory and pain-related disorders. However, one of the limitations of using N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions that can be explored in the scientific research of N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide. One potential direction is to investigate its potential therapeutic applications in various inflammatory and pain-related disorders, such as rheumatoid arthritis, osteoarthritis, and neuropathic pain. Another potential direction is to investigate its potential as a neuroprotective agent in various neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide and its potential interactions with other drugs and compounds.

Scientific Research Applications

N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.

properties

IUPAC Name

N-[3-(morpholine-4-carbonyl)-5-propan-2-ylthiophen-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-17(2)22-16-21(25(29)27-11-13-30-14-12-27)24(32-22)26-23(28)18-7-6-10-20(15-18)31-19-8-4-3-5-9-19/h3-10,15-17H,11-14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDPEYUTWOPCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(morpholin-4-ylcarbonyl)-5-(propan-2-yl)thiophen-2-yl]-3-phenoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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